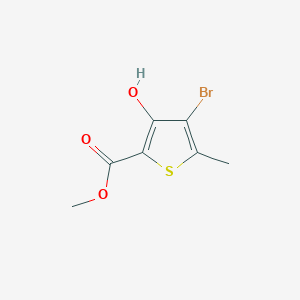
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7BrO3S . It is used in the synthesis of the thienopyranone scaffold, which begins with the alkylation of this compound with N-acetylmorpholine .
Synthesis Analysis
The synthesis of the thienopyranone scaffold begins with the alkylation of “Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate” with N-acetylmorpholine . This compound can be prepared in 29–84% yield from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate” is represented by the InChI code: 1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 . The SMILES representation of the molecule is: COC(O)=C1/SC=C(Br)C1=O .
Physical And Chemical Properties Analysis
“Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate” is a solid compound with a molecular weight of 251.1 g/mol . It has a melting point of 96-97°C . The compound is sparingly soluble in water .
Applications De Recherche Scientifique
Pharmacokinetics and PharmacodynamicsResearch in pharmacokinetics and pharmacodynamics often explores the absorption, distribution, metabolism, and excretion of compounds, including their metabolic functionalization. For instance, studies have highlighted the metabolic hydroxylation and carboxylation of alkyl groups in drug molecules, affecting their pharmacologic activity (El-Haj & Ahmed, 2020). Such insights could be relevant when considering the metabolism and potential therapeutic uses of "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate."
Organic Thermoelectric Materials
The development of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene) and its derivatives, has been a significant area of research. These materials have potential applications in energy conversion and wearable electronics due to their flexible and lightweight properties. Studies have shown promising thermoelectric properties in PEDOT-based materials, suggesting a pathway to enhance the performance of similar organic compounds through chemical modification or the introduction of functional groups (Yue & Xu, 2012).
Environmental and Health Implications
Research on the environmental and health implications of chemical compounds, including their toxicological profiles and potential for bioaccumulation, is crucial. For example, studies on the sorption of herbicides to soil and organic matter can provide insights into the environmental persistence and mobility of similar compounds (Werner, Garratt, & Pigott, 2012). Understanding these aspects is essential for assessing the environmental impact and safety of using such chemicals in various applications.
Propriétés
IUPAC Name |
methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHECESYNGLJWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715988 | |
| Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
CAS RN |
113589-26-7 | |
| Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)
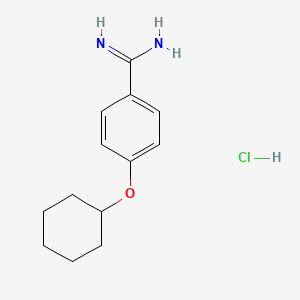
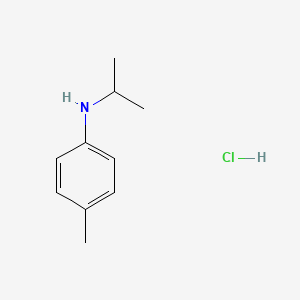
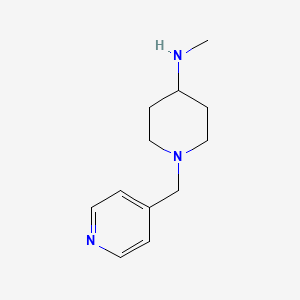

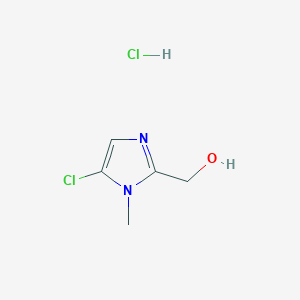
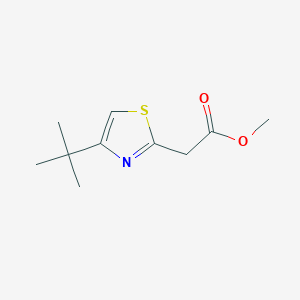

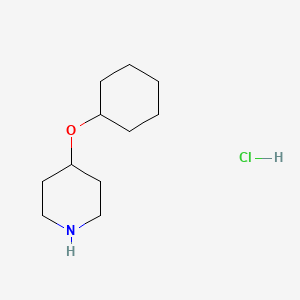
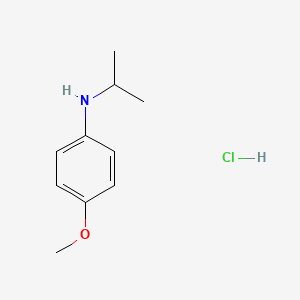
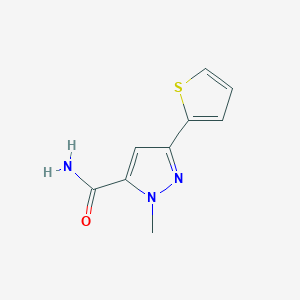
![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)
![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)